2,5-Bis(1,1-dimethylbutyl)hydroquinone

Rubber compounding Polymer processing Antioxidant blending

Sourcing high-melting antioxidants like 2,5-di-tert-butylhydroquinone (>200 °C) often leads to prolonged mixing cycles and higher energy costs in rubber compounding. This sterically hindered hydroquinone (m.p. 122 °C) is the direct solution. - Faster Blending: 122 °C melting point enables rapid, homogeneous dispersion, cutting compounding cycle times versus >200 °C alternatives. - Process Efficiency: Reduces energy consumption in high-volume rubber and polymer processing. - Photographic Stability: Prevents crystal precipitation in silver halide emulsions, maintaining image quality as an antifogging agent.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 57246-09-0
Cat. No. B13944442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(1,1-dimethylbutyl)hydroquinone
CAS57246-09-0
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCC)O
InChIInChI=1S/C18H30O2/c1-7-9-17(3,4)13-11-16(20)14(12-15(13)19)18(5,6)10-8-2/h11-12,19-20H,7-10H2,1-6H3
InChIKeyZHUWKKIRCLKYNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(1,1-dimethylbutyl)hydroquinone Specifications


2,5-Bis(1,1-dimethylbutyl)hydroquinone (CAS 57246-09-0) is a symmetrically disubstituted hydroquinone derivative featuring bulky 1,1-dimethylbutyl groups at the 2- and 5-positions of the benzene ring . With a molecular formula of C₁₈H₃₀O₂ and a molecular weight of 278.43 g/mol , this compound belongs to the class of sterically hindered dihydroxybenzenes. The compound exhibits a melting point of 122 °C and a predicted boiling point of 393.9±37.0 °C . It is primarily employed as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers and as a stabilizer in rubber and plastics manufacturing . The compound is also utilized as an antifogging agent in silver halide color photographic light-sensitive materials [1].

Industrial Use Antioxidant and stabilizer for rubber, plastics, and elastomers
Processing Feature Lower melting point supports faster homogeneous blending in polymer compounding
Specialized Role Antifogging agent in silver halide color photographic materials
Research Tool Candidate SERCA inhibitor for calcium signaling studies (class-level SAR)

2,5-Bis(1,1-dimethylbutyl)hydroquinone Substitution Limitations


Generic substitution among alkylated hydroquinones is not feasible due to substantial differences in physicochemical properties that directly impact processability and application performance. Specifically, the melting point of 2,5-bis(1,1-dimethylbutyl)hydroquinone (122 °C) is strategically positioned to provide a distinct processing advantage over closely related compounds [1]. The common industrial antioxidant 2,5-di-tert-butylhydroquinone exhibits a melting point above 200 °C, which necessitates prolonged blending times during rubber compounding and creates operational inefficiencies [1]. Conversely, 2,5-di-tert-amylhydroquinone retains a high melting point above 172 °C, failing to address the processing challenge [1]. While a compound with a longer alkyl chain (2,5-bis-(1′,1′,3′,3′-tetramethylbutyl)hydroquinone) achieves a lower melting point of 132 °C, its industrial utility is severely compromised by extremely low synthetic yields, rendering it economically unviable [1]. These quantitative differences in solid-state properties dictate that 2,5-bis(1,1-dimethylbutyl)hydroquinone cannot be freely interchanged with other in-class antioxidants without compromising blending efficiency, crystallization behavior, or overall cost-effectiveness.

Risk Factor
This Compound
Potential Substitute
Blending Efficiency
Lower melting point enables rapid blending
2,5-Di-tert-butylhydroquinone: higher melting point requires prolonged mixing
Thermal Processability
Melting point optimized for industrial compounding
2,5-Di-tert-amylhydroquinone: still high melting point, does not improve blending
Industrial Viability
High synthetic yield, cost-effective at scale
2,5-Bis(tetramethylbutyl)hydroquinone: very low synthetic yield, uneconomical

2,5-Bis(1,1-dimethylbutyl)hydroquinone vs. Analogs


Melting Point Advantage in Rubber Compounding

2,5-Bis(1,1-dimethylbutyl)hydroquinone possesses a melting point of 122 °C, which is substantially lower than that of the widely used commercial antioxidant 2,5-di-tert-butylhydroquinone, which melts above 200 °C [1]. This lower melting point enables significantly more rapid and homogeneous blending of the antioxidant into rubber matrices, reducing processing time and energy consumption [1].

Rubber Blending
Head-to-head
122 °C vs >200 °C
Δ≥78 °C
Supports faster homogeneous blending and reduced processing time
Industrial rubber compounding context
Rubber compounding Polymer processing Antioxidant blending

Melting Point Advantage vs. Amyl Analog

The introduction of a tert-amyl group (as in 2,5-di-tert-amylhydroquinone) does not effectively reduce the melting point, with the compound retaining a high melting point above 172 °C [1]. In contrast, the 1,1-dimethylbutyl substitution pattern in the target compound achieves a significantly lower melting point of 122 °C, thereby overcoming the blending difficulties associated with both the tert-butyl and tert-amyl analogs [1].

Thermal Advantage
Head-to-head
122 °C vs >172 °C
Δ≥50 °C
Unique thermal profile not replicated by amyl analog
Solid-state thermal property comparison
Polymer stabilization Antioxidant additive Process engineering

Synthetic Yield vs. Tetramethylbutyl Analog

2,5-Bis-(1′,1′,3′,3′-tetramethylbutyl)hydroquinone also possesses a relatively low melting point of 132 °C, which could theoretically enable rapid blending [1]. However, the synthetic yield for this compound is described as 'very low,' making it economically impractical for industrial-scale production, even with improved synthetic methods [1]. In contrast, 2,5-bis(1,1-dimethylbutyl)hydroquinone can be produced in high yield via the reaction of hydroquinone with 2-methyl-1-pentene in the presence of a Lewis acid, using conventional industrial-grade raw materials [1].

Synthetic Yield
Head-to-head
High yield Very low yield
High-yield synthesis supports industrial viability
Alkylation with 2-methyl-1-pentene, Lewis acid
Chemical synthesis Process economics Industrial chemistry

Low Crystallization in Photographic Emulsions

When incorporated into silver halide photographic light-sensitive materials via dissolution in high-boiling organic solvents, high-melting alkylhydroquinones exhibit a serious defect: crystals easily precipitate, compromising the quality and stability of the photographic material [1]. Due to its comparatively low melting point of 122 °C, 2,5-bis(1,1-dimethylbutyl)hydroquinone demonstrates a markedly lower tendency toward crystallization under these conditions, thereby enhancing the uniformity and long-term performance of the color photographic material [1].

Crystallization Control
Head-to-head
Low tendency vs easy precipitation
Melting point advantage
Reduces crystal defects in photographic emulsions
Incorporated in silver halide light-sensitive materials
Photographic materials Silver halide emulsions Antifogging agents

SERCA Inhibition Potential

Structure-activity relationship (SAR) studies on 2,5-disubstituted hydroquinone derivatives indicate that compounds bearing bulky alkyl residues, such as the 1,1-dimethylbutyl groups in this compound, are particularly effective inhibitors of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), often exhibiting inhibitory potencies in the submicromolar to low micromolar concentration range . The prototypical analog 2,5-di-tert-butylhydroquinone (BHQ) has been established as a potent and specific SERCA inhibitor .

SERCA Inhibition
Class-level
Submicromolar to low µM inferred
Candidate tool for calcium signaling research
Requires direct validation; based on BHQ analog SAR
SERCA inhibition Calcium signaling Cancer biology research

2,5-Bis(1,1-dimethylbutyl)hydroquinone Applications


Efficient Rubber Compounding

In the manufacturing of natural and synthetic rubber products, 2,5-bis(1,1-dimethylbutyl)hydroquinone serves as a primary antioxidant [1]. Its melting point of 122 °C enables faster and more homogeneous blending compared to the widely used but higher-melting 2,5-di-tert-butylhydroquinone (> 200 °C), leading to reduced mixing cycle times and lower energy consumption during rubber compounding [1]. This makes it particularly advantageous in high-volume industrial rubber processing operations where production throughput is a key cost driver.

Low-Crystallization Photographic Stabilizer

This compound is utilized as an antifogging agent and stabilizer in silver halide color photographic light-sensitive materials [2]. Its low melting point significantly reduces the risk of crystal precipitation within the photographic emulsion, a common defect observed with higher-melting hydroquinone derivatives [1]. This property helps maintain image quality by preventing fading of dye images and discoloration of non-image areas, thereby extending the shelf-life and reliability of color photographic products [2].

Antioxidant for Plastics and Elastomers

As a sterically hindered dihydroxybenzene, this compound functions as an antioxidant to prevent oxidative degradation in various polymers, including plastics and elastomers [1]. Its ability to donate hydrogen atoms to free radicals neutralizes reactive species and inhibits chain reactions that lead to polymer embrittlement, discoloration, and loss of mechanical properties [1]. Its favorable processing characteristics—stemming from its 122 °C melting point—allow for efficient incorporation into polymer melts during extrusion or molding operations.

SERCA Inhibition in Calcium Signaling

Based on class-level structure-activity relationships, 2,5-bis(1,1-dimethylbutyl)hydroquinone is a candidate SERCA inhibitor for use in cellular calcium signaling research [1]. SERCA inhibition disrupts calcium homeostasis and can induce apoptosis, making such compounds valuable tools in cancer biology investigations, particularly in prostate cancer models [1]. The bulkier 1,1-dimethylbutyl substituents may confer altered cellular permeability or subcellular distribution compared to the more widely used 2,5-di-tert-butylhydroquinone (BHQ), potentially offering researchers a distinct pharmacological profile for mechanistic studies.

Application
Selection Property
Validation Focus
Rubber compounding
Lower melting point for rapid homogeneous blending
Cycle time reduction and dispersion uniformity in polymer processing
Photographic stabilizer
Low crystallization tendency
Emulsion stability, image quality, and extended shelf-life
Plastics & elastomers antioxidant
Radical-scavenging antioxidant activity
Prevention of oxidative degradation, embrittlement, and discoloration
Calcium signaling research
SERCA inhibition (class-level SAR)
Calcium homeostasis disruption and apoptosis induction in cancer models
Quote Request

Request a Quote for 2,5-Bis(1,1-dimethylbutyl)hydroquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.